molecular formula C15H14FN3O2 B2861082 4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-2-one CAS No. 1226434-25-8

4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-2-one

Cat. No.: B2861082
CAS No.: 1226434-25-8
M. Wt: 287.294
InChI Key: ZEJQUZRJYXKDKI-UHFFFAOYSA-N
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Description

4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-2-one is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Scientific Research Applications

4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-2-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-2-one involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization reaction yields piperazinopyrrolidinones .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis are employed to produce these compounds efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as 1-(3-chlorophenyl)piperazine and 1-(3-trifluoromethylphenyl)piperazine . These compounds share structural similarities but may differ in their biological activities and applications.

Uniqueness

4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2/c16-12-3-1-10(2-4-12)11-7-13(18-8-11)15(21)19-6-5-17-14(20)9-19/h1-4,7-8,18H,5-6,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJQUZRJYXKDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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